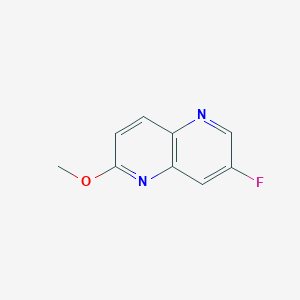

7-Fluoro-2-methoxy-1,5-naphthyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-fluoro-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-13-9-3-2-7-8(12-9)4-6(10)5-11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNKDUBTSNDYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677151 | |

| Record name | 7-Fluoro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003944-32-8 | |

| Record name | 7-Fluoro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Fluoro 2 Methoxy 1,5 Naphthyridine and Its Analogues

Established General Synthetic Routes to the 1,5-Naphthyridine (B1222797) Nucleusrsc.orgnih.gov

The construction of the 1,5-naphthyridine core has been a subject of extensive research, leading to the development of several reliable synthetic strategies. These methods can be broadly categorized into cyclization reactions, cycloaddition processes, and transition-metal-catalyzed cross-couplings.

Classical and Contemporary Cyclization Reactionsrsc.orgnih.gov

Cyclization reactions, wherein a pyridine (B92270) ring is constructed onto a pre-existing pyridine, are the most traditional and widely employed methods for synthesizing the 1,5-naphthyridine skeleton. These reactions typically involve the condensation of a 3-aminopyridine (B143674) derivative with a suitable three-carbon synthon.

The Friedländer annulation is a powerful method for the synthesis of quinolines and their aza-analogues, including 1,5-naphthyridines. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). In the context of 1,5-naphthyridine synthesis, a 3-aminopyridine-4-carbaldehyde or a 3-aminopyridin-4-yl ketone serves as the key starting material. The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol-type condensation followed by cyclodehydration to form the new pyridine ring.

Adaptations of the Friedländer synthesis have been developed to improve yields, expand substrate scope, and employ milder reaction conditions. For instance, the use of catalysts such as propylphosphonic anhydride (B1165640) (T3P®) has been shown to promote the reaction under mild conditions researchgate.net. Modified procedures, such as those involving microwave irradiation, have also been reported to accelerate the reaction and improve efficiency. For the synthesis of fluorinated naphthyridines, which can be challenging under classical conditions due to the reactivity of α-fluoroketones, specialized catalytic systems have been developed.

A general representation of the Friedländer synthesis for 1,5-naphthyridines is shown below:

Scheme 1: General Friedländer Condensation for 1,5-Naphthyridine Synthesis.

| Catalyst/Conditions | Reactant B (R', R'') | Product | Reference |

| NaOH, EtOH | 2-acetylpyridine | 2-(pyridin-2-yl)benzo[b] rsc.orgsnmjournals.orgnaphthyridine | nih.gov |

| Base-catalyzed | Cyclic ketones | Chiral [x,y-b]-cycloalkeno-condensed phenanthrolines | researchgate.net |

Table 1: Examples of Friedländer Synthesis and its Adaptations.

The Skraup synthesis is a classic method for preparing quinolines, which can be adapted for the synthesis of 1,5-naphthyridines. In its archetypal form, the reaction involves heating an aromatic amine (in this case, 3-aminopyridine) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid) wikipedia.org. The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,5-naphthyridine core.

The traditional Skraup reaction is known for its often harsh conditions and potentially violent nature. Consequently, numerous modified protocols have been developed to improve safety and yields. These modifications often involve the use of milder oxidizing agents, alternative acrolein precursors, or different acid catalysts researchgate.net. For example, using substituted acroleins or vinyl ketones in place of glycerol allows for the synthesis of substituted 1,5-naphthyridines organicreactions.org. The use of 3-aminopyridine in a Skraup reaction is a known route to the parent 1,5-naphthyridine wordpress.com.

A general representation of the Skraup synthesis for 1,5-naphthyridines is shown below:

Scheme 2: General Skraup Synthesis for 1,5-Naphthyridine Synthesis.

| Starting Amine | Acrolein Precursor | Oxidizing Agent | Product | Reference |

| 3-Aminopyridine | Glycerol | Nitrobenzene | 1,5-Naphthyridine | wordpress.com |

| 3-Aminobenzo[h]quinoline | Glycerol | Nitrobenzenesulfonic acid | Naphtho[2,1-b] rsc.orgsnmjournals.orgnaphthyridine | mdpi.com |

Table 2: Examples of Skraup Synthesis for Naphthyridines.

The Conrad-Limpach-Knorr synthesis is a versatile method for the preparation of 4-hydroxyquinolines (4-quinolones), which can be extended to the synthesis of 4-hydroxy-1,5-naphthyridines (1,5-naphthyridin-4-ones). The reaction involves the condensation of an aniline (B41778) (or in this case, a 3-aminopyridine) with a β-ketoester wikipedia.org. The reaction pathway can be directed towards either the 4-quinolone (Conrad-Limpach) or the 2-quinolone (Knorr) isomer depending on the reaction conditions.

Typically, the reaction is carried out in two steps: an initial condensation to form an enamine or a Schiff base, followed by a thermal cyclization at high temperatures. The use of high-boiling solvents such as mineral oil or Dowtherm A is common for the cyclization step nih.gov. The resulting 4-hydroxy-1,5-naphthyridines are valuable intermediates that can be further functionalized, for example, by conversion of the hydroxyl group to a leaving group (e.g., a chloride) for subsequent nucleophilic substitution reactions.

A general representation of the Conrad-Limpach synthesis is shown below:

Scheme 3: General Conrad-Limpach Synthesis for 1,5-Naphthyridin-4-one Synthesis.

| 3-Aminopyridine Derivative | β-Ketoester | Solvent for Cyclization | Product | Reference |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Dowtherm A | Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | nih.gov |

| Substituted 3-aminopyridine | Various β-ketoesters | Mineral Oil | Substituted 4-hydroxy-1,5-naphthyridines | nih.gov |

Table 3: Examples of Conrad-Limpach Synthesis Variants.

Inter- and Intramolecular Cycloaddition Reactions (e.g., Povarov-Type Reactions, [3+2] Cycloadditions)nih.govmdpi.comehu.escymitquimica.com

Cycloaddition reactions provide an elegant and often stereocontrolled route to the 1,5-naphthyridine nucleus, typically leading to partially or fully saturated ring systems that can be subsequently aromatized.

The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent example. It involves the [4+2] cycloaddition of an imine (acting as the azadiene) with an electron-rich alkene or alkyne (the dienophile) ehu.es. For the synthesis of 1,5-naphthyridines, imines derived from 3-aminopyridines are commonly used. The reaction is often catalyzed by Lewis acids and can be performed in an intermolecular or intramolecular fashion. The intramolecular variant is particularly useful for constructing fused 1,5-naphthyridine systems nih.gov. This methodology allows for the preparation of a wide range of substituted 1,5-naphthyridines, including those bearing fluorine substituents nih.gov.

Other cycloaddition strategies, such as [3+2] cycloadditions, have also been explored for the synthesis of fused heterocyclic systems containing the 1,5-naphthyridine core.

A general representation of the Povarov reaction for the synthesis of tetrahydro-1,5-naphthyridines is shown below:

Scheme 4: General Povarov-Type Reaction for Tetrahydro-1,5-naphthyridine Synthesis.

| Imine Source (from 3-aminopyridine and aldehyde) | Dienophile | Catalyst | Product | Reference |

| 3-Aminopyridine, various aldehydes | Indene | BF₃·Et₂O | Substituted 7H-indeno[2,1-c] rsc.orgsnmjournals.orgnaphthyridines | nih.gov |

| Functionalized aldehydes | Alkene within the same molecule | BF₃·Et₂O | Fused tetrahydro rsc.orgsnmjournals.orgnaphthyridine derivatives | ehu.es |

Table 4: Examples of Povarov-Type Reactions.

Transition-Metal-Catalyzed Cross-Coupling Strategiesnih.govacs.orgresearchgate.netbeilstein-journals.orgrsc.org

Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of pre-existing heterocyclic rings, including the 1,5-naphthyridine system. These methods are particularly valuable for introducing substituents at specific positions with high selectivity.

Reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings are frequently employed. For instance, a halogenated 1,5-naphthyridine can be coupled with a boronic acid (Suzuki), an organotin reagent (Stille), or an amine (Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, alkyl, or amino groups.

A key strategy for the synthesis of highly substituted 1,5-naphthyridines, including the target molecule of this article, involves the initial construction of a halogenated 1,5-naphthyridine core, which then serves as a versatile platform for further elaboration via cross-coupling reactions. For example, the synthesis of 2,8-disubstituted-1,5-naphthyridines has been achieved through a regioselective Suzuki coupling to functionalize the 2-position, followed by functionalization at the 8-position acs.org. The synthesis of 8-bromo-7-fluoro-2-methoxy rsc.orgsnmjournals.orgnaphthyridine has been reported, which can then undergo a Suzuki cross-coupling reaction, demonstrating the utility of this approach nih.gov.

A plausible synthetic route to 7-Fluoro-2-methoxy-1,5-naphthyridine could involve the synthesis of a di-halogenated precursor, such as 8-bromo-7-fluoro-2-chloro-1,5-naphthyridine. Subsequent selective methoxylation at the 2-position followed by dehalogenation of the bromine at the 8-position would yield the target compound wikipedia.orgorganic-chemistry.org. The synthesis of fluorinated 2-aminopyridines, which are potential precursors for cyclization reactions, has also been reported rsc.orgsnmjournals.orgnih.govrsc.orgnih.gov.

Below is a table summarizing various cross-coupling reactions on the 1,5-naphthyridine core:

| 1,5-Naphthyridine Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine (B1439410) | Pyridine-tris(1-methylethenyl)boroxin | Suzuki Coupling | Fused pyrrolo[3,2,1-ij] rsc.orgsnmjournals.orgnaphthyridine precursor | nih.gov |

| 8-Chloro-1,5-naphthyridin-2-yl 4-methylbenzenesulfonate | Various boronic acids | Suzuki Coupling | 2,8-Disubstituted-1,5-naphthyridines | acs.orgup.ac.za |

| Halogenated 1,5-naphthyridine | Amines | Buchwald-Hartwig Coupling | Amino-substituted 1,5-naphthyridines | nih.gov |

Table 5: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions for 1,5-Naphthyridine Functionalization.

Regioselective Functionalization for Fluoro and Methoxy (B1213986) Group Incorporation

The precise installation of substituents onto the 1,5-naphthyridine core is paramount for tuning its chemical and physical properties. Methodologies that control the regiochemistry of fluorination and methoxylation are essential for creating specific isomers like this compound.

Directed Fluorination Methods at Position 7

Introducing a fluorine atom at the C-7 position of the 1,5-naphthyridine ring requires strategies that can overcome the inherent reactivity patterns of the heterocyclic system. While direct C-H fluorination of heteroaromatics is a developing field, regioselectivity is often achieved by functionalizing a pre-existing group at the target position. The synthesis of the closely related 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine provides a template for such strategies, suggesting that a precursor with a leaving group or a directing group at C-7 is a viable starting point. nih.gov

Common directed fluorination methods applicable to such scaffolds include:

Diazotization-Fluorodediazoniation (Balz-Schiemann Reaction): This classical method involves the conversion of a 7-amino-1,5-naphthyridine precursor to a diazonium salt, which is then subjected to thermal or photochemical decomposition in the presence of a fluoride (B91410) source (e.g., HBF₄, BF₃·Et₂O) to install the fluorine atom. nih.gov This method offers excellent regiocontrol as the fluorine is introduced specifically at the position of the original amino group. nih.gov

Nucleophilic Aromatic Substitution (SNA r): Although less common for introducing fluorine due to the poor nucleophilicity of the fluoride ion, a highly activated 7-substituted-1,5-naphthyridine (e.g., with a nitro or other strongly electron-withdrawing group) could potentially undergo substitution with a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) under harsh conditions.

Electrophilic Fluorination of Activated Precursors: A 7-hydroxy-1,5-naphthyridine can be a key intermediate. The hydroxyl group activates the ring for electrophilic attack. A surprising selective ortho-fluorination of hydroxy-naphthyridines using elemental fluorine (F₂) gas has been reported. nih.gov This method, while requiring specialized equipment due to the hazardous nature of F₂ gas, can provide direct access to the 7-fluoro-8-hydroxy derivative, which can then be further functionalized. Modern electrophilic fluorinating agents, often containing an N-F bond, are a safer alternative to F₂. wikipedia.org Reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) can fluorinate electron-rich aromatic systems. The regioselectivity would be directed by the existing substituents on the ring. wikipedia.orgmpg.demdpi.com

The table below summarizes potential directed fluorination strategies for the C-7 position.

| Method | Precursor | Reagents | Key Feature |

| Balz-Schiemann Reaction | 7-Amino-1,5-naphthyridine derivative | NaNO₂, HBF₄, then heat | High regioselectivity at the position of the former amino group. nih.gov |

| Electrophilic Fluorination | 7-Hydroxy-1,5-naphthyridine derivative | F₂ gas in H₂SO₄ | Direct ortho-fluorination to the hydroxyl group. nih.gov |

| Electrophilic Fluorination | Activated 1,5-naphthyridine | Selectfluor®, NFSI | Fluorination of electron-rich systems, directed by existing groups. mpg.demdpi.com |

Controlled Methoxylation Approaches at Position 2

The introduction of a methoxy group at the C-2 position of the 1,5-naphthyridine scaffold is typically achieved through nucleophilic aromatic substitution (SNA r). This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.

The most common and controlled approach involves a two-step sequence:

Halogenation of a Naphthyridinone: The synthesis begins with a 1,5-naphthyridin-2(1H)-one precursor. This intermediate is treated with a halogenating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to convert the carbonyl group into a good leaving group, typically a chlorine atom, yielding a 2-chloro-1,5-naphthyridine (B1368886). nih.gov This transformation is a robust and widely used method in the chemistry of N-heterocycles. nih.gov

Nucleophilic Substitution with Methoxide (B1231860): The resulting 2-chloro-1,5-naphthyridine is then subjected to a nucleophilic substitution reaction with sodium methoxide (NaOMe) in methanol. nih.gov The methoxide ion displaces the chloride ion at the C-2 position to afford the desired 2-methoxy-1,5-naphthyridine. This reaction generally proceeds in high yield under heating. nih.gov The displacement of a fluorine atom at an activated position by sodium methoxide has also been reported as a viable methoxylation strategy. nih.gov

This stepwise approach provides excellent control over the regiochemistry, ensuring the methoxy group is installed exclusively at the C-2 position.

| Step | Starting Material | Reagents | Product | Purpose |

| 1. Halogenation | 1,5-Naphthyridin-2(1H)-one | POCl₃ or PCl₅ | 2-Chloro-1,5-naphthyridine | Convert carbonyl to a good leaving group. nih.gov |

| 2. Methoxylation | 2-Chloro-1,5-naphthyridine | NaOMe, MeOH | 2-Methoxy-1,5-naphthyridine | Introduce the methoxy group via SNA r. nih.gov |

Sustainable and Efficient Synthetic Developments

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. For the synthesis of 1,5-naphthyridines, this has led to the exploration of aqueous reaction conditions, solvent-free syntheses, and multicomponent reactions that enhance atom economy and reduce waste.

Implementation of Aqueous and Solvent-Free Reaction Conditions

The use of water as a solvent or the complete avoidance of solvents are key tenets of green chemistry. While many organic reactions require anhydrous organic solvents, several strategies for the synthesis of naphthyridine scaffolds have been adapted to greener conditions.

Aqueous Media: The Skraup reaction, a classic method for synthesizing quinolines and related heterocycles from anilines and glycerol, has been adapted for 1,5-naphthyridine synthesis from 3-aminopyridines. Using iodine as a catalyst in a dioxane/water mixture has shown good results and allows for catalyst recycling. nih.gov Furthermore, one-pot, three-component reactions of 3-aminopyridine, arylaldehydes, and 4-hydroxycoumarin (B602359) have been successfully carried out in water at elevated temperatures to produce fused chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives in high yields. mdpi.com

Solvent-Free Conditions: Solvent-free, or solid-state, reactions offer advantages such as high reagent concentration, reduced waste, and often shorter reaction times. The synthesis of fused 1,5-naphthyridine derivatives has been achieved through metal- and solvent-free reactions, highlighting the potential for cleaner synthetic routes. researchgate.net For the related 1,8-naphthyridine (B1210474) isomer, Friedländer condensations have been performed under solvent-free conditions at room temperature with high efficiency. dntb.gov.ua These principles can be extended to the synthesis of the 1,5-naphthyridine core. The use of recyclable nanocatalysts in solvent-free multicomponent reactions further enhances the sustainability of these processes. tandfonline.com

Multicomponent Reaction (MCR) Strategies for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.org

The Povarov reaction, a hetero-Diels-Alder reaction, is a prominent MCR used for constructing the 1,5-naphthyridine skeleton. nih.gov This reaction typically involves the [4+2] cycloaddition of an imine (formed in situ from a 3-aminopyridine and an aldehyde) with an electron-rich alkene or alkyne. mdpi.com This strategy has been employed to synthesize various substituted tetrahydro-1,5-naphthyridines and fused 1,5-naphthyridine systems. nih.govmdpi.commdpi.com The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). nih.govmdpi.com

Key features of MCR strategies for the 1,5-naphthyridine scaffold include:

Convergence: Building the core and introducing multiple substituents in a single step.

Diversity: Easily varying the different components (amine, aldehyde, dienophile) allows for the creation of diverse libraries of substituted 1,5-naphthyridines. google.com

Efficiency: MCRs often involve fewer purification steps and reduce solvent and reagent waste compared to traditional multi-step syntheses.

A notable example is the three-component reaction between 3-aminopyridine, an aldehyde, and an activated alkene, which proceeds via an in-situ-formed imine that acts as the aza-diene in a [4+2] cycloaddition to construct the heterocyclic core. mdpi.com

Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques

High-Resolution Spectroscopic Techniques for Structural and Electronic Elucidation

The precise architecture of 7-Fluoro-2-methoxy-1,5-naphthyridine, including the exact placement of its substituent groups, is critical for understanding its reactivity and potential applications. High-resolution spectroscopic techniques are indispensable for confirming the compound's molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Regiochemical and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the regiochemistry of the fluoro and methoxy (B1213986) substituents on the naphthyridine core.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the naphthyridine rings and the protons of the methoxy group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the fluorine atom, as well as the electron-donating effect of the methoxy group. The coupling patterns (spin-spin splitting) between adjacent protons would provide definitive evidence for their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the naphthyridine rings would be indicative of their electronic environment. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JC-F), providing unambiguous proof of the fluorine's position.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine and nearby protons (nJH-F) would further confirm the regiochemical assignment.

Table 1: Predicted NMR Spectroscopic Data for this compound (Note: The following data are predicted based on the analysis of related structures and general principles of NMR spectroscopy, as direct experimental data is not widely available.)

| Technique | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H NMR | H3 | 6.8 - 7.0 | d | J ≈ 8.0 - 9.0 |

| H4 | 7.9 - 8.1 | d | J ≈ 8.0 - 9.0 | |

| H6 | 7.2 - 7.4 | d | JH-F ≈ 8.0 - 10.0 | |

| H8 | 8.3 - 8.5 | d | JH-F ≈ 2.0 - 3.0 | |

| OCH₃ | 4.0 - 4.2 | s | - | |

| ¹³C NMR | C2 | 160 - 165 | d (JC-F) | J ≈ 5 - 10 |

| C3 | 110 - 115 | s | - | |

| C4 | 140 - 145 | s | - | |

| C4a | 145 - 150 | s | - | |

| C6 | 115 - 120 | d (JC-F) | J ≈ 20 - 25 | |

| C7 | 155 - 160 | d (JC-F) | J ≈ 240 - 260 | |

| C8 | 125 - 130 | d (JC-F) | J ≈ 15 - 20 | |

| C8a | 150 - 155 | s | - | |

| OCH₃ | 55 - 60 | s | - | |

| ¹⁹F NMR | F7 | -110 to -130 | s | - |

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the naphthyridine core and its substituents, further corroborating the proposed structure. Common fragmentation pathways would likely involve the loss of the methoxy group (as a methyl radical or formaldehyde) and potentially the elimination of HCN from the naphthyridine ring system.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Predicted Value |

| High-Resolution MS (HRMS) | Calculated Exact Mass [M+H]⁺ | C₉H₈FN₂O⁺: 179.0615 |

| Fragmentation Ion | [M-CH₃]⁺ | |

| Fragmentation Ion | [M-OCH₃]⁺ | |

| Fragmentation Ion | [M-HCN]⁺ |

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2960 | Medium |

| C=N Stretch | 1600 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Strong |

Electronic Structure and Photophysical Properties

The electronic properties of this compound, particularly its ability to absorb and emit light, are of significant interest for potential applications in materials science and as fluorescent probes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* transitions within the conjugated naphthyridine ring system. The position and intensity of these bands are influenced by the substituents. The methoxy group, being an electron-donating group, and the fluoro group, with its inductive electron-withdrawing effect, would modulate the energy of the electronic transitions.

Fluorescence Spectroscopy and Luminescence Characteristics

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Many naphthyridine derivatives are known to be fluorescent. It is anticipated that this compound would exhibit fluorescence upon excitation at a wavelength corresponding to its absorption maximum. The fluorescence emission spectrum would provide information about the energy of the excited state and the efficiency of the emission process (quantum yield). The Stokes shift, which is the difference between the absorption and emission maxima, would also be a key characteristic of its photophysical behavior. The luminescent properties of such compounds are often sensitive to the solvent environment, which can provide further insights into their excited-state properties.

Table 4: Predicted Photophysical Properties of this compound

| Technique | Parameter | Predicted Range |

| UV-Vis Spectroscopy | λmax (Absorption) | 300 - 350 nm |

| Fluorescence Spectroscopy | λem (Emission) | 350 - 450 nm |

| Stokes Shift | 50 - 100 nm |

Investigation of Nonlinear Optical (NLO) Response and Properties

A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding the investigation of the nonlinear optical (NLO) response and properties of the chemical compound this compound. The search included queries for experimental studies, such as second harmonic generation (SHG) and third-harmonic generation (THG) measurements, as well as computational studies employing methods like Density Functional Theory (DFT) to calculate hyperpolarizabilities.

Therefore, this section cannot provide detailed research findings or data tables on the NLO response of this compound as such information is not present in the current body of scientific literature.

Based on a comprehensive search for "this compound," it is not possible to generate the article as requested in the provided outline. The available scientific literature and public data sources frequently mention this compound, but almost exclusively in the context of its role as a chemical intermediate or a structural scaffold for the synthesis of more complex molecules, such as novel bacterial topoisomerase inhibitors.

There is a notable absence of published research detailing the specific computational and in silico analyses requested for the standalone compound "this compound." The searches did not yield any specific data regarding:

Density Functional Theory (DFT) calculations for its geometry optimization or energy landscapes.

Frontier Molecular Orbital (HOMO-LUMO) analysis or its global reactivity descriptors.

Molecular docking studies predicting its binding modes or interaction energies with any biological macromolecules.

Modeling of its conformational dynamics when complexed with proteins.

In silico predictions of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

While computational studies have been performed on complex derivatives that incorporate the this compound core, the specific data for the parent compound itself are not detailed in these publications. Therefore, fulfilling the request to generate thorough, informative, and scientifically accurate content for each specified subsection is not feasible with the currently available information.

Computational Chemistry and in Silico Research Methodologies

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

Predictive Modeling for Oral Bioavailability and Permeability

No studies were found that specifically applied predictive modeling techniques to assess the oral bioavailability and permeability of 7-Fluoro-2-methoxy-1,5-naphthyridine. Computational approaches, such as the application of Lipinski's Rule of Five or the prediction of Caco-2 cell permeability, have not been reported for this particular compound. Therefore, no data tables could be generated for these parameters.

Computational Assessment of Metabolic Stability and Enzyme Inhibition (e.g., CYP Inhibition)

Similarly, a literature search yielded no computational assessments of the metabolic stability of this compound. There is a lack of published research on in silico predictions of its interaction with metabolic enzymes, most notably the cytochrome P450 family. Consequently, information regarding its potential as a CYP inhibitor, as determined through computational models, is not available. This prevents the creation of data tables related to its metabolic profile.

While the broader class of 1,5-naphthyridines has been a subject of medicinal chemistry research, the specific computational ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the 7-fluoro-2-methoxy substituted variant have not been detailed in the accessible scientific literature.

Structure Activity Relationship Sar Investigations of the 7 Fluoro 2 Methoxy 1,5 Naphthyridine Scaffold

Elucidating the Influence of Fluoro Substitution at Position 7 on Biological Efficacy and Target Specificity

The introduction of a fluorine atom at the C-7 position of the 1,5-naphthyridine (B1222797) ring system is a strategic modification aimed at enhancing biological activity. While direct SAR studies comparing 7-fluoro-2-methoxy-1,5-naphthyridine with its non-fluorinated analog are not extensively documented in publicly available literature, the effects of fluorine substitution on related naphthyridine and quinolone structures are well-established, particularly in the realm of antibacterial and anticancer agents.

Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In many heterocyclic compounds, a fluorine substituent can enhance interactions with the target protein, often through the formation of hydrogen bonds or other electrostatic interactions, leading to increased potency.

In studies of fused 1,5-naphthyridine derivatives, fluorinated compounds have demonstrated superior cytotoxic effects. For instance, certain fluorinated indeno nih.govmdpi.comnaphthyridine derivatives were identified as the most cytotoxic compounds in a series, exhibiting potent inhibition of topoisomerase I. One such derivative showed a high inhibitory activity and a significant cytotoxic effect against the A549 human lung carcinoma cell line, with an IC50 value of 1.7 µM. nih.gov This highlights the positive contribution of fluorine to the molecule's anticancer efficacy.

The broader class of fluoroquinolone and fluoronaphthyridine antibacterial agents, which target bacterial DNA gyrase and topoisomerase IV, provides further evidence for the importance of fluorine at this position (often designated as C-6 in the quinolone/1,8-naphthyridine (B1210474) numbering system, which is analogous to C-7 in the 1,5-naphthyridine system). The presence of a fluorine atom in this region of the scaffold is a hallmark of the class and is known to dramatically increase antibacterial potency. mdpi.comnih.gov While the specific target of this compound is not defined here, the precedence set by these related compounds underscores the potential for the C-7 fluorine to be a critical determinant of biological efficacy.

Table 1: Cytotoxicity of a Fluorinated Fused 1,5-Naphthyridine Derivative

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Fluorinated indeno nih.govmdpi.comnaphthyridine 51d | A549 (Human Lung Carcinoma) | 1.7 ± 0.1 µM | nih.gov |

Analyzing the Impact of the Methoxy (B1213986) Group at Position 2 on Molecular Recognition and Activity Modulation

The methoxy group at the C-2 position of the 1,5-naphthyridine scaffold serves as a key interaction moiety that can influence molecular recognition and modulate biological activity. Its size, hydrogen bond accepting capability, and electronic properties can dictate how the molecule fits into and interacts with the binding pocket of a target protein.

Conversely, replacing the C-2 methoxy group with a hydrogen bond-donating amino group (in a 2-amino-1,5-naphthyridine) led to a significant loss in PI4K inhibitory potency, even though whole-cell activity against the parasite was retained. nih.gov This suggests a potential shift in the mechanism of action or that the C-2 methoxy group is crucial for specific interactions with the primary target. The corresponding 1,5-naphthyridinone, where the methoxy group is replaced by a carbonyl, resulted in a complete loss of PI4K inhibition and very weak antiplasmodial activity. nih.gov

These findings collectively indicate that the 2-methoxy group is not merely a passive substituent but actively contributes to the pharmacological profile of the 1,5-naphthyridine scaffold, likely by engaging in specific interactions within the target's binding site.

Table 2: Influence of C-2 Substitution on PI4K Inhibition and Antiplasmodial Activity

| Compound | C-2 Substituent | PvPI4K Inhibition (IC50) | Antiplasmodial Activity (NF54 IC50) | Reference |

|---|---|---|---|---|

| Analog of 34 | -O(CH2)3OH | 19 nM | N/A | nih.gov |

| 36 | -NH2 | 9400 nM | 40 nM | nih.gov |

| 37 | =O (Naphthyridinone) | >10,000 nM | 4200 nM | nih.gov |

Systematic Modifications of the 1,5-Naphthyridine Core and Their Consequences on Activity

Altering the core 1,5-naphthyridine structure through the addition of other substituents or the fusion of additional rings can lead to dramatic changes in biological activity and target specificity. Such modifications explore new chemical space and can result in compounds with entirely different pharmacological profiles.

One common strategy is the fusion of aromatic or heterocyclic rings to the naphthyridine scaffold. For example, fusing a benzene ring to create benzo[b] nih.govmdpi.comnaphthyridines has yielded compounds with potent cytotoxicity and topoisomerase I inhibitory activity. nih.gov Similarly, the synthesis of chromeno[4,3-b] nih.govmdpi.comnaphthyridines has been explored, resulting in complex polycyclic structures with potential biological applications. nih.govmdpi.com The fusion of an indazole ring system to the 1,5-naphthyridine core has led to the development of compounds with relevant anticancer properties, capable of inducing apoptotic cell death. mdpi.com

Beyond ring fusion, the introduction of substituents at other positions on the 1,5-naphthyridine core has been shown to be a fruitful strategy. In the development of antimalarial agents, SAR studies on 2,8-disubstituted-1,5-naphthyridines revealed that the nature of the substituent at the C-8 position could fundamentally alter the compound's primary mode of action. While the initial series targeted Plasmodium PI4K, the introduction of certain basic groups at the C-8 position led to a new class of compounds that also inhibited hemozoin formation, a critical pathway in the parasite's hemoglobin degradation process. nih.gov This demonstrates that modifications to the core scaffold can induce a switch in the primary biological target.

Furthermore, the 1,5-naphthyridine scaffold has been successfully employed as a core for inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5). Optimization of a screening hit led to potent and selective inhibitors, with IC50 values in the low nanomolar range, demonstrating the versatility of the scaffold for targeting protein kinases. nih.govresearchgate.net

Table 3: Biological Activities of Variously Modified 1,5-Naphthyridine Cores

| Core Modification | Example Compound Class | Biological Target/Activity | Potency | Reference |

|---|---|---|---|---|

| Indeno-fused | Indeno nih.govmdpi.comnaphthyridines | Anticancer (Topoisomerase I inhibitor) | IC50 = 1.7 µM (A549 cells) | nih.gov |

| C-8 Substitution | 8-substituted-2-alkoxy-1,5-naphthyridines | Antimalarial (PI4K and Hemozoin inhibition) | NF54 IC50 in nM range | nih.gov |

| Aminothiazole/Pyrazole (B372694) substitution | 1,5-Naphthyridine derivatives | TGF-β RI (ALK5) Kinase Inhibition | IC50 = 4-6 nM | nih.gov |

| Benzo-fused | Benzo[b] nih.govmdpi.comnaphthyridines | MAO-B Inhibition | IC50 = 1.35 µM | mdpi.com |

Rational Design Principles for Optimizing Analogues of this compound

The SAR findings discussed in the previous sections provide a foundation for the rational design of novel analogues with improved potency, selectivity, and drug-like properties. Key principles can be derived from the observed effects of specific substituents and core modifications.

Leveraging the C-7 Fluoro Substituent: The consistent observation that fluorine at C-7 (or analogous positions) enhances the potency of naphthyridines and related heterocycles suggests this is a critical feature to retain. nih.gov Rational design should focus on maintaining this substituent for interactions that increase target affinity. Further modifications could explore the replacement of fluorine with other small, electronegative groups, although this often comes at the cost of desirable properties.

Fine-Tuning Interactions at the C-2 Position: The 2-methoxy group is an important modulator of activity. While extensive modifications may not always be beneficial, subtle changes to the alkoxy substituent can be used to probe for additional interactions within the target's binding site. nih.gov For example, introducing small polar groups at the terminus of the alkoxy chain could enhance solubility and provide additional hydrogen bonding opportunities, potentially increasing potency as seen in PI4K inhibitors. nih.gov

Strategic Core Modifications for Target Switching and Selectivity: The 1,5-naphthyridine scaffold is a versatile template that can be adapted to inhibit various targets. Fusing additional rings is a valid strategy for generating novel chemical entities with distinct pharmacological profiles, such as anticancer or kinase inhibitory activities. nih.govmdpi.com Furthermore, substitutions at other positions, like C-8, can be used to modulate the mechanism of action or improve selectivity. nih.gov For instance, SAR from antileishmanial 8-hydroxy-naphthyridines shows that the 8-hydroxyl group is essential for activity, and its removal or methylation leads to a loss of potency, providing a clear design principle for that target class. nih.govacs.org

Integrating Computational and Structural Biology: The development of potent 1,5-naphthyridine-based inhibitors for targets like ALK5 was guided by molecular modeling and confirmed by X-ray crystallography. nih.gov A rational design approach should therefore integrate computational methods, such as docking and quantitative structure-activity relationship (QSAR) modeling, to predict how novel analogues will interact with the target. ijpsonline.comresearchgate.net This allows for the prioritization of synthetic targets and a more efficient optimization process.

By combining these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop optimized analogues with superior therapeutic potential.

Biochemical and Mechanistic Explorations Preclinical Focus

Molecular Interactions with Biological Targets

Preclinical studies have identified several key molecular targets for 1,5-naphthyridine (B1222797) derivatives, including the specific compound 7-fluoro-2-methoxy-1,5-naphthyridine and its close structural isomers. These interactions are fundamental to their observed biological activities.

A primary mechanism of antibacterial action for fluoro-methoxy-1,5-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial agents. nih.govnih.gov Derivatives of 3-fluoro-6-methoxy-1,5-naphthyridine, a positional isomer of the subject compound, have been identified as dual inhibitors of both DNA gyrase and topoisomerase IV. mdpi.com This dual-targeting capability is advantageous as it can lead to broad-spectrum antibacterial activity and potentially a lower frequency of resistance development. mdpi.com

The inhibitory action of these compounds stabilizes the cleavage complexes formed between the topoisomerases and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death. acs.org Structure-activity relationship (SAR) studies on related oxabicyclooctane-linked novel bacterial topoisomerase inhibitors (NBTIs) led to the identification of a 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one based derivative. This compound demonstrated improved potency and a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.016 to 4 µg/mL against various bacterial strains. nih.gov

| Compound Class | Target Enzymes | Reported Activity (MIC) | Bacterial Strains |

|---|---|---|---|

| 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one derivative | DNA Gyrase, Topoisomerase IV | 0.016-4 µg/mL | Broad-spectrum, including Pseudomonas aeruginosa |

Beyond bacterial topoisomerases, the 1,5-naphthyridine scaffold has been shown to interact with key eukaryotic enzymes, suggesting its potential in treating diseases like cancer.

Protein Kinases: Certain 1,5-naphthyridine derivatives have been designed as potent inhibitors of protein kinases. For instance, novel 1,5 and 1,7-naphthyridine (B1217170) derivatives have been identified as potent kinase inhibitors of the fibroblast growth factor receptor (FGFR) family (FGFR1, 2, 3, and 4), with nanomolar affinity. aacrjournals.org Additionally, 2,8-disubstituted-1,5-naphthyridines have been reported as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K). nih.gov

TGF-β Type I Receptor (ALK5): The 1,5-naphthyridine scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.govresearchgate.net ALK5 is a serine/threonine kinase that plays a crucial role in a signaling pathway often implicated in fibrosis and cancer progression. nih.gov Optimization of initial screening hits led to the discovery of 1,5-naphthyridine pyrazole (B372694) derivatives that inhibit ALK5 autophosphorylation with IC50 values in the low nanomolar range. nih.govresearchgate.net For example, one such derivative demonstrated an IC50 of 4 nM. nih.gov These inhibitors are ATP-competitive, binding to the kinase domain of ALK5 and preventing the downstream signaling cascade. nih.gov

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 1,5-Naphthyridine pyrazole derivative (Compound 19) | TGF-β Type I Receptor (ALK5) | 4 nM |

| 1,5-Naphthyridine aminothiazole derivative (Compound 15) | TGF-β Type I Receptor (ALK5) | 6 nM |

Rpn11: The proteasome subunit Rpn11, a zinc-dependent metalloisopeptidase, has been explored as a target for cancer therapy. nih.govresearchgate.net While direct inhibition by this compound has not been reported, a related compound containing a 1,5-Naphthyridine-4(1H)-thione moiety was shown to inhibit Rpn11 with an IC50 value of 15 µM. nih.gov This inhibition is thought to occur through chelation of the catalytic zinc ion in the enzyme's active site. mdpi.com

While the 1,5-naphthyridine core is a versatile scaffold, specific data detailing the direct interaction of this compound with G-protein coupled receptors such as adenosine (B11128) or beta-adrenergic receptors is not extensively available in the current scientific literature. Research in this area has largely focused on other heterocyclic systems or different substitution patterns on the naphthyridine ring.

Delineation of Mechanisms of Biological Action

The molecular interactions described above translate into broader biological mechanisms that underpin the therapeutic potential of this compound and its analogs.

The anti-infective properties of 1,5-naphthyridine derivatives are diverse, targeting various pathogens through different mechanisms. mdpi.com

Antibacterial: The primary antibacterial mechanism is the inhibition of DNA gyrase and topoisomerase IV, as detailed in section 6.1.1. This leads to the disruption of bacterial DNA synthesis and repair, resulting in bactericidal activity against a broad range of Gram-positive and Gram-negative pathogens. nih.govmdpi.com

Antifungal: Some naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one (B41653) and 10-methoxycanthin-6-one, have demonstrated antifungal properties. For instance, canthin-6-one exhibited a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL against fungal pathogens. nih.gov While these compounds are structurally distinct from this compound, they highlight the potential of the core 1,5-naphthyridine scaffold in antifungal drug discovery.

Antiviral: The antiviral potential of naphthyridine-containing molecules has been reported against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Human Cytomegalovirus (HCMV). nih.gov For example, a series of imidazo[1,2-α] nih.govnih.govnaphthyridine derivatives were found to exhibit potent anti-HCV activity by targeting the viral entry process, with some compounds showing EC50 values as low as 0.017 µM. nih.govacs.org

Antimalarial: The 1,5-naphthyridine scaffold has been investigated for its antimalarial activity. nih.gov Derivatives have been shown to be active against the blood stage of Plasmodium falciparum. The mechanism for some analogs involves the dual inhibition of Plasmodium phosphatidylinositol-4-kinase (PI4K) and the inhibition of hemozoin formation, a critical process in the parasite's detoxification of heme. nih.govacs.org One particular 1,5-naphthyridine derivative showed an IC50 value of 0.58 µM against Leishmania infantum, a related protozoan parasite, with a proposed mechanism involving the inhibition of the parasite's DNA topoisomerase IB. nih.gov

| Anti-Infective Property | Compound Class/Example | Mechanism/Target | Reported Activity |

|---|---|---|---|

| Antibacterial | Fluoro-methoxy-1,5-naphthyridine derivatives | DNA Gyrase/Topoisomerase IV Inhibition | MIC: 0.016-4 µg/mL |

| Antifungal | Canthin-6-one (natural 1,5-naphthyridine) | Not fully elucidated | MIC: 3.91 µg/mL |

| Antiviral (HCV) | Imidazo[1,2-α] nih.govnih.govnaphthyridine derivative | Viral Entry Inhibition | EC50: 0.017 µM |

| Antimalarial | 2,8-disubstituted-1,5-naphthyridine | P. falciparum PI4K / Hemozoin Formation Inhibition | IC50: < 100 nM |

The antitumor potential of 1,5-naphthyridine derivatives is primarily linked to the modulation of signaling pathways critical for cancer cell growth and survival.

Enzyme Inhibition: As discussed in section 6.1.2, the inhibition of kinases like ALK5 and FGFRs represents a significant antitumor mechanism. aacrjournals.orgnih.gov The TGF-β pathway, regulated by ALK5, is involved in tumor progression, metastasis, and the tumor microenvironment. nih.gov By inhibiting ALK5, 1,5-naphthyridine derivatives can block these pro-tumorigenic signals.

Cell Cycle Modulation: Some naphthyridine derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest. For example, the natural 1,5-naphthyridine alkaloid canthin-6-one was found to cause cell cycle arrest at the G0/G1 and G2 phases in human myeloid leukemia cells. nih.gov Another related compound, a dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative, induced S-phase cell cycle arrest in human lung cancer cells. spandidos-publications.com This arrest prevents cancer cells from proliferating and can lead to apoptosis (programmed cell death).

DNA Intercalation: While DNA intercalation is a known antitumor mechanism for some planar aromatic heterocyclic compounds like naphthalimides, specific and direct evidence for this mechanism for this compound is limited in the reviewed literature. nih.govnih.gov The primary antitumor mechanisms identified for this class of compounds are centered on enzyme inhibition and disruption of cell signaling pathways.

Overcoming Antimicrobial Resistance Mechanisms (e.g., Efflux Pump Inhibition)

No specific data is available in the reviewed literature regarding the activity of this compound as an efflux pump inhibitor or its ability to overcome other antimicrobial resistance mechanisms.

Quantitative Biochemical Assays for Potency and Selectivity Assessment

Detailed quantitative biochemical assays for this compound are not described in the available scientific literature.

There is no publicly available data on the in vitro enzyme inhibition kinetics, including IC50 values, for this compound against relevant bacterial enzymes.

Information from preclinical cell-based assays that would demonstrate target engagement and pathway modulation by this compound is not available in the reviewed sources.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Advanced 7-Fluoro-2-methoxy-1,5-naphthyridine Derivatives with Tailored Biological Profiles

The functionalization of the this compound core is a key strategy for developing next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The core structure allows for chemical modification at several positions, enabling the fine-tuning of its biological activity.

A primary method for creating advanced derivatives involves cross-coupling reactions. For instance, the Suzuki cross-coupling reaction has been successfully employed to synthesize derivatives from precursors like 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine (B1439410). nih.gov This approach allows for the introduction of a wide array of aryl and heteroaryl groups at the C8 position, which can modulate the compound's interaction with biological targets. Similarly, the Heck reaction provides a pathway for introducing alkenyl substituents, further diversifying the chemical space. nih.gov

The design of these derivatives is often guided by the established biological activities of the broader naphthyridine class, which includes anticancer and antimicrobial properties. nih.govnih.gov For example, by incorporating moieties known to interact with specific enzyme active sites, such as kinase or topoisomerase enzymes, researchers can tailor derivatives for enhanced target engagement. nih.gov The strategic introduction of functional groups can also improve physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

Table 1: Synthetic Strategies for Derivative Generation

| Reaction Type | Precursor Scaffold | Potential Modification | Desired Outcome |

|---|---|---|---|

| Suzuki Cross-Coupling | 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | Introduction of aryl/heteroaryl groups | Enhanced target binding, modulated electronics |

| Heck Reaction | Halogenated 1,5-naphthyridine (B1222797) | Introduction of alkenyl groups | Increased structural diversity |

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the 1,5-naphthyridine core is present in compounds with known biological activities, the full therapeutic potential of this compound derivatives remains an active area of investigation. Research is expanding to explore applications beyond established indications, driven by the diverse bioactivities observed in related heterocyclic systems.

One promising avenue is in oncology. Naphthyridine analogues have been identified as inhibitors of critical cancer-related targets, including Microtubule Associated Serine/Threonine Kinase Like (MASTL) and Topoisomerase I. nih.govnih.gov Inhibition of MASTL can selectively trigger mitotic catastrophe in cancer cells, making it an attractive target for anticancer therapies. nih.gov Topoisomerase I inhibitors, on the other hand, interfere with DNA replication and repair, leading to cancer cell death. nih.gov Derivatives of this compound could be designed to optimize interactions with these enzymes, potentially leading to new and effective cancer treatments.

Furthermore, the general class of naphthyridine alkaloids has demonstrated a wide spectrum of biological effects, including antiparasitic, antifungal, and antibacterial activities. nih.gov This suggests that derivatives of this compound could be developed as novel anti-infective agents, addressing the growing challenge of antimicrobial resistance.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The discovery and optimization of novel drug candidates based on the this compound scaffold can be significantly accelerated by integrating computational and experimental techniques. This synergistic approach allows for a more rational and efficient exploration of chemical space.

Computational tools play a crucial role in the initial stages of drug design. Structure-activity relationship (SAR) studies, aided by molecular modeling, can help identify the key structural features required for biological activity. nih.gov In silico screening and docking simulations can predict the binding affinity of virtual libraries of derivatives against specific biological targets, prioritizing compounds for synthesis. Furthermore, computational platforms like the SwissADME web tool can predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and druglikeness of designed molecules, helping to identify candidates with favorable profiles early in the discovery process. nih.gov

These computational predictions are then validated through targeted synthesis and rigorous experimental testing. High-throughput screening methods and specific biological assays, such as kinase inhibition assays or DNA cleavage assays for topoisomerase activity, provide essential data to refine computational models and guide the next cycle of design and optimization. nih.gov This iterative cycle of computational design and experimental validation streamlines the path from a hit compound to a viable drug candidate.

Table 2: Integrated Drug Discovery Workflow

| Stage | Computational Methodologies | Experimental Methodologies |

|---|---|---|

| Hit Identification | Virtual screening, molecular docking | High-throughput biological screening |

| Lead Generation | SAR analysis, pharmacophore modeling | Targeted synthesis of derivatives |

| Lead Optimization | ADME/Tox prediction (e.g., SwissADME) | In vitro assays (e.g., kinase, DNA cleavage) |

| Preclinical Candidate Selection | Advanced molecular dynamics simulations | In vivo efficacy and safety studies |

Development of Sustainable Synthetic Strategies for Scalable Production

As promising derivatives of this compound advance through the drug discovery pipeline, the development of sustainable and scalable synthetic routes becomes paramount. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Modern approaches focus on the principles of green chemistry to create more environmentally friendly and economically viable manufacturing processes.

Key strategies include the use of efficient catalytic systems and alternative energy sources. For instance, employing solid acid catalysts like Nafion resin can replace hazardous and difficult-to-remove liquid acids. mdpi.com Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times, decrease solvent usage, and often improve reaction yields compared to conventional heating methods. mdpi.com These techniques are directly applicable to the core synthesis of the naphthyridine skeleton, such as in Friedländer-type reactions.

The development of continuous flow processes is another important frontier. Flow chemistry offers superior control over reaction parameters, enhances safety, and facilitates seamless scalability from laboratory to industrial production. By designing synthetic routes that are amenable to both large-scale batch and continuous flow production, chemists can ensure that a sufficient supply of the active pharmaceutical ingredient can be manufactured efficiently and sustainably. nih.gov

常见问题

Q. What are the standard synthetic routes for 7-Fluoro-2-methoxy-1,5-naphthyridine, and what are their key advantages?

- Methodological Answer : Two primary routes are documented:

- Diazotation–Fluorodediazoniation : Reacting 6-methoxy-1,5-naphthyridin-3-amine (9 ) with HF in a one-pot process avoids isolating unstable diazonium intermediates. This method achieves >95% purity and is scalable (70 kg batches reported) .

- Fluorine Gas Fluorination : Direct fluorination of 6-methoxy-1,5-naphthyridin-4-ol (10 ) using elemental fluorine (F₂) achieves selective ortho-fluorination. While lower yielding, it avoids harsh acidic conditions .

Key Data Table :

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Diazotation–Fluorodediazoniation | HF, one-pot, 20–25°C | 85–90% | >95% | High |

| Fluorine Gas Fluorination | F₂ gas, 50–60°C, inert solvent | 60–70% | 90–95% | Moderate |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine’s ortho effect on methoxy resonance) .

- Mass Spectrometry : High-resolution MS (Exact Mass: 194.0247) validates molecular composition .

- HPLC-PDA : Quantifies purity (>95%) and detects byproducts (e.g., dehalogenated analogs) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxy group. Avoid prolonged storage (>6 months), as degradation products (e.g., naphthyridinones) may form .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Parameter Tuning : For the HF route, optimize reaction time (4–6 hr) and stoichiometric excess of HF (1.2–1.5 eq) to minimize side reactions .

- Workflow Design : Use continuous-flow reactors to handle hazardous intermediates (e.g., diazonium salts) safely .

Q. How should contradictions in spectral data (e.g., NMR or mass spectrometry) be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, fluorine’s deshielding effect can distort ¹H NMR; ¹⁹F NMR clarifies substituent positions .

- Alternative Synthesis : Prepare derivatives (e.g., brominated analogs) to confirm regiochemistry via X-ray crystallography .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on the 1,5-naphthyridine core?

- Methodological Answer :

- Directing Groups : Methoxy groups at C2 direct electrophiles to C4/C8 positions. For example, chlorination of 2-methoxy-1,5-naphthyridine yields 4-chloro derivatives selectively .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement at halogenated positions (e.g., methoxy substitution at C2 vs. C4) .

Q. What computational methods are employed to predict reactivity or binding interactions of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. The fluorine atom’s electron-withdrawing effect reduces electron density at C3/C7, favoring SNAr reactions at these positions .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) by comparing binding affinities of fluorinated vs. non-fluorinated analogs .

Q. How does the fluorine substituent influence the electronic properties and reactivity of the 1,5-naphthyridine ring?

- Methodological Answer :

- Electronic Effects : Fluorine’s –I effect decreases electron density at adjacent positions, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis of methoxy groups under acidic conditions) .

- Steric Impact : Fluorine’s small size allows dense functionalization without steric clashes, enabling applications in coordination chemistry (e.g., Cu(I) complexes for photophysical studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。